UR-144 Degradant UR-144 Degradant UR-144 is a synthetic cannabinoid (CB) analog of JWH 018 in which the naphthalene ring is substituted with a tetramethylcyclopropyl group. This substitution results in a compound which is a potent agonist for the peripheral CB2 receptor. UR-144 Degradant is a common impurity observed during GC-MS analysis of samples containing UR-144. The opened ring of the degradant is presumed to be produced during heating of UR-144. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of UR-144. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
Brand Name: Vulcanchem
CAS No.: 1609273-88-2
VCID: VC0149493
InChI: InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol

UR-144 Degradant

CAS No.: 1609273-88-2

Cat. No.: VC0149493

Molecular Formula: C21H29NO

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

UR-144 Degradant - 1609273-88-2

Specification

Description UR-144 is a synthetic cannabinoid (CB) analog of JWH 018 in which the naphthalene ring is substituted with a tetramethylcyclopropyl group. This substitution results in a compound which is a potent agonist for the peripheral CB2 receptor. UR-144 Degradant is a common impurity observed during GC-MS analysis of samples containing UR-144. The opened ring of the degradant is presumed to be produced during heating of UR-144. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of UR-144. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
CAS No. 1609273-88-2
Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
IUPAC Name 3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Standard InChI InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3
Standard InChI Key NBJHWTCAQOYUND-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C

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